molecular formula C24H37ClO4 B14514791 2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate CAS No. 63071-96-5

2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate

Cat. No.: B14514791
CAS No.: 63071-96-5
M. Wt: 425.0 g/mol
InChI Key: QFIFUHNLWNDFSX-UHFFFAOYSA-N
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Description

2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate is an organic compound that belongs to the class of phthalates. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a diester of phthalic acid and is characterized by its colorless, oily liquid appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 2-ethylhexanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar esterification process. The reaction is conducted in large reactors where phthalic anhydride and 2-ethylhexanol are mixed with the acid catalyst. The mixture is heated to facilitate the reaction, and the product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. It is known to act as an endocrine disruptor, interfering with the normal functioning of hormone systems. This compound can bind to hormone receptors, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-ethylhexyl 2-ethylhexyl benzene-1,2-dicarboxylate is unique due to its specific chemical structure, which includes a chlorine atom and two ethylhexyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specific applications where other phthalates may not be as effective .

Properties

CAS No.

63071-96-5

Molecular Formula

C24H37ClO4

Molecular Weight

425.0 g/mol

IUPAC Name

2-O-(2-chloro-2-ethylhexyl) 1-O-(2-ethylhexyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C24H37ClO4/c1-5-9-13-19(7-3)17-28-22(26)20-14-11-12-15-21(20)23(27)29-18-24(25,8-4)16-10-6-2/h11-12,14-15,19H,5-10,13,16-18H2,1-4H3

InChI Key

QFIFUHNLWNDFSX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)(CCCC)Cl

Origin of Product

United States

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